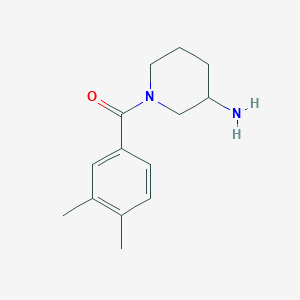

(3-Aminopiperidin-1-yl)(3,4-dimethylphenyl)methanone

Description

(3-Aminopiperidin-1-yl)(3,4-dimethylphenyl)methanone is a methanone derivative featuring a 3-aminopiperidine moiety linked to a 3,4-dimethylphenyl group. This compound belongs to a class of molecules where the piperidine ring and aromatic substituents play critical roles in modulating physicochemical and biological properties.

Properties

IUPAC Name |

(3-aminopiperidin-1-yl)-(3,4-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-10-5-6-12(8-11(10)2)14(17)16-7-3-4-13(15)9-16/h5-6,8,13H,3-4,7,9,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WREJHUMOASCOPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCCC(C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminopiperidin-1-yl)(3,4-dimethylphenyl)methanone typically involves the following steps:

Piperidine Derivation: Piperidine is reacted with appropriate reagents to introduce the desired substituents.

Phenyl Group Introduction: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst.

Substitution Reactions: Further substitution reactions are carried out to introduce the 3,4-dimethylphenyl group and the amine group.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

(3-Aminopiperidin-1-yl)(3,4-dimethylphenyl)methanone: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to reduce the amine group to an amine derivative.

Substitution Reactions: Various nucleophilic and electrophilic substitution reactions can occur at different positions on the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution Reactions: Typical reagents include halogens (e.g., bromine, chlorine) and strong acids or bases.

Major Products Formed:

Oxidation Products: Various oxo derivatives, depending on the specific oxidation conditions.

Reduction Products: Amine derivatives, such as secondary or tertiary amines.

Substitution Products: Halogenated phenyl derivatives and other substituted phenyl compounds.

Scientific Research Applications

(3-Aminopiperidin-1-yl)(3,4-dimethylphenyl)methanone: has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

(3-Aminopiperidin-1-yl)(3,4-dimethylphenyl)methanone: can be compared with other phenylpiperidines, such as U-47700 , which is a synthetic opioid. While both compounds share structural similarities, This compound may exhibit unique properties and applications due to its specific substituents and molecular structure.

Comparison with Similar Compounds

Key Observations:

Aromatic vs. Heterocyclic Substituents: The target compound’s 3,4-dimethylphenyl group enhances lipophilicity (logP ~3.5) compared to (4-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone (logP 1.8), where the hydroxypyridine introduces polarity .

Piperidine Modifications: The 3-aminopiperidinyl group in the target compound likely enhances hydrogen-bonding interactions compared to non-aminated analogs like (3-Nitrophenyl)(piperidin-1-yl)methanone (), where the nitro group is electron-withdrawing and less interactive . Substitution with a benzimidazole () introduces a bulky heterocycle, increasing molecular weight (436.57) and logP (~5.1), which may favor protein binding but limit bioavailability .

Biological Implications: The 3-aminopiperidine moiety in the target compound could mimic natural ligands in neurological or enzymatic targets, similar to SCH-211803 (), a bipiperidinyl methanone with documented receptor affinity . The dihydroisoquinoline variant () exhibits higher logP (3.87) due to fused aromaticity, suggesting divergent pharmacokinetic profiles .

Biological Activity

(3-Aminopiperidin-1-yl)(3,4-dimethylphenyl)methanone is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential as a Dipeptidyl Peptidase-4 (DPP-IV) inhibitor. DPP-IV inhibitors are increasingly recognized for their role in managing type 2 diabetes mellitus (T2DM) by enhancing the levels of incretin hormones, which play a crucial role in glucose metabolism.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a piperidine ring substituted with an amino group and a phenyl group with two methyl substituents.

The primary mechanism of action for DPP-IV inhibitors, including this compound, involves the inhibition of the DPP-IV enzyme, which leads to increased levels of glucagon-like peptide-1 (GLP-1). This results in:

- Enhanced insulin secretion from pancreatic beta cells.

- Suppression of glucagon release from alpha cells.

- Improved glycemic control and reduced HbA1c levels without significant weight gain or adverse effects .

Antidiabetic Effects

Research indicates that this compound effectively lowers blood glucose levels in models of T2DM. The compound's ability to inhibit DPP-IV has been linked to:

- Improved fasting and postprandial glucose levels.

- Reduction in diabetic complications such as nephropathy and retinopathy .

Case Studies and Clinical Trials

A notable study involving DPP-IV inhibitors demonstrated their efficacy in reducing urinary albumin excretion in patients with diabetic nephropathy. In a randomized controlled trial, linagliptin (a DPP-IV inhibitor) showed significant improvements in microalbuminuria compared to placebo over 24 weeks . Although specific data for this compound is limited, its structural similarity suggests comparable effects.

Comparative Efficacy with Other DPP-IV Inhibitors

| Compound Name | Mechanism of Action | Efficacy in T2DM Management | Side Effects |

|---|---|---|---|

| Linagliptin | DPP-IV inhibition | Significant reduction in HbA1c | Minimal adverse effects |

| Sitagliptin | DPP-IV inhibition | Effective but slightly less than linagliptin | Gastrointestinal issues |

| This compound | DPP-IV inhibition (proposed) | Potentially similar | Not fully established |

Structural Analysis

X-ray crystallography studies have provided insights into the structural characteristics of similar compounds. For instance, the crystal structure analysis reveals one-dimensional ribbon-like supramolecular chains formed through hydrogen bonding interactions between amino groups and carboxylic acids . Such structural features may enhance the compound's biological activity by promoting stability and solubility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.